![molecular formula C17H14O3 B2452202 5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one CAS No. 72492-09-2](/img/structure/B2452202.png)
5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one
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Overview
Description
The compound “5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. It also has a benzyloxy group attached to it. The term “spiro” in the name suggests that it has two rings sharing a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring and the introduction of the benzyloxy group. Benzofuran compounds can be synthesized by various methods, including cyclization reactions . The benzyloxy group could potentially be introduced through a reaction with benzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and cyclopropane rings, along with the benzyloxy group. The spiro configuration indicates that the two rings share a single atom .Chemical Reactions Analysis
Benzofuran compounds are known to participate in various chemical reactions. They can undergo electrophilic substitution reactions similar to those of other aromatic compounds . The benzyloxy group could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring could contribute to its aromaticity and stability .Scientific Research Applications
Catalytic Asymmetric One-Pot Cyclization
A study by Liu et al. (2019) details an efficient method to form a chiral multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] structural unit, utilizing a catalysis system of Cu(ii)/BOX. This method is significant for synthesizing bioactive molecules containing spiro[benzofurancyclopentane] skeleton units (Liu et al., 2019).
Antibacterial Properties
Urzúa et al. (2008) explored the antibacterial properties of 3H-Spiro[1-benzofuran-2,1’-cyclohexane] derivatives, finding them active against Gram-positive bacteria but inactive against Gram-negative bacteria. This highlights the potential of these compounds in antibacterial applications (Urzúa et al., 2008).
Complement Pathway Inhibitory Activity
Useglio et al. (2006) synthesized 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives from filifolinol and found that some compounds exhibited potent inhibitory activity on the classical complement pathway. This suggests their potential in therapeutic applications targeting the immune system (Useglio et al., 2006).
Synthesis of Highly Functionalized Spiro-Cyclopentane Benzofuran Derivatives
Verma et al. (2019) developed a MgI2 catalyzed formal [3 + 2] cycloaddition reaction for the synthesis of spiro-cyclopentane benzofuran derivatives, offering new pathways for creating complex organic structures (Verma et al., 2019).
Catalytic Ionic Liquids in Double Michael Reactions
Liu et al. (2017) reported the use of catalytic ionic liquids for double Michael reactions, leading to the formation of spiro[benzofuran-2,1’-cyclohexane]-3-one derivatives. This research underscores the effectiveness of ionic liquids in organic synthesis (Liu et al., 2017).
Novel Spirocyclic Diterpenoids
Zheng et al. (2020) isolated novel spirocyclic diterpenoids with a unique 6-isopropyl-3H-spiro[benzofuran-2,1′-cyclohexane] motif from Salvia deserta, showcasing the discovery of new natural compounds with potential pharmaceutical applications (Zheng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-phenylmethoxyspiro[1-benzofuran-2,1'-cyclopropane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16-14-10-13(19-11-12-4-2-1-3-5-12)6-7-15(14)20-17(16)8-9-17/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVMWRUQPYSERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=C(O2)C=CC(=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one |
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